molecular formula C10H9BrN2O2 B12628906 Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Cat. No.: B12628906
M. Wt: 269.09 g/mol
InChI Key: FIJKNQRWVXIZER-UHFFFAOYSA-N
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Description

Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a chemical compound with the molecular formula C10H9BrN2O2. It is a derivative of pyrrolo[2,3-b]pyridine, a heterocyclic compound known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various methods, including cyclization reactions of suitable precursors.

    Bromination: Introduction of the bromine atom at the 6-position of the pyrrolo[2,3-b]pyridine ring.

    Methoxylation: Introduction of the methoxy group at the 4-position.

    Acetylation: Addition of the ethanone group at the 1-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves inhibition of fibroblast growth factor receptors (FGFRs). By binding to the ATP-binding site of FGFRs, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanone
  • 1-(6-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
  • 1-(6-fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Uniqueness

Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- is unique due to the presence of the bromine atom at the 6-position, which can influence its biological activity and chemical reactivity. The methoxy group at the 4-position also contributes to its distinct properties compared to other similar compounds .

Properties

IUPAC Name

1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-5(14)6-4-12-10-9(6)7(15-2)3-8(11)13-10/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJKNQRWVXIZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C(=CC(=N2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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